Specific Scientific Field: This application falls under the field of Renewable Energy and Material Science .
Summary of the Application: 2-Cyano-3,3-diphenylacrylic acid is one of the most important dyes used in Dye-Sensitized Solar Cells (DSSC). It has received considerable attention because it can be assembled at low cost on a flexible and scalable substrate compared to photovoltaic cells made of silicon .
Methods of Application or Experimental Procedures: The Restricted Hartree-Fock (RHF) and Density Functional Theory (DFT) methods along with the 6-31+G** have been used to study the structural, optoelectronic, and thermodynamic properties of the 2-cyano-3,3-diphenylacrylic acid .
Results or Outcomes: The dipole moment, polarizability, anisotropy of polarizability, hyperpolarizability, HOMO and LUMO energy, energy gap, dielectric constant, electric susceptibility, refractive index, and thermodynamic properties of this molecule have been calculated using the same levels of theory . The compound is a good candidate as nonlinear optical materials .
Specific Scientific Field: This application falls under the field of Cosmetology and Cancer Research .
Summary of the Application: 2-Cyano-3,3-diphenylacrylic acid is a primary metabolite of Octocrylene, an organic sunscreen that functions by absorbing UVB radiation and short UVA wavelengths. It is commonly utilized in cosmetics for sun protection . It also finds application in cancer research .
Methods of Application or Experimental Procedures: Octocrylene, a non-polar compound, undergoes metabolism to become a water-soluble metabolite 2-cyano-3,3-diphenylacrylic acid, which is excreted through the kidneys .
Results or Outcomes: 2-Cyano-3,3-diphenylacrylic acid exhibits prolonged systemic availability after dermal exposure which may accumulate in the body . It can be used to study skin-permeable selective cyclooxygenase-2 inhibitor composition, and to study hydrophilic components of cosmetic compositions, such as in sunscreen .
2-Cyano-3,3-diphenylacrylic acid is an organic compound with the molecular formula . It features a cyano group () and two phenyl groups attached to a double bond, which contributes to its unique structural properties. This compound is characterized by its yellow viscous liquid form and is known for its stability under normal conditions, although it can undergo polymerization reactions under certain conditions .
The synthesis of 2-cyano-3,3-diphenylacrylic acid typically involves the following methods:
2-Cyano-3,3-diphenylacrylic acid has several applications across different fields:
Interaction studies involving 2-cyano-3,3-diphenylacrylic acid focus on its reactivity with various biological systems and other chemical entities. Key areas include:
Several compounds share structural similarities with 2-cyano-3,3-diphenylacrylic acid. Here are a few notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Ethylhexyl 2-cyano-3,3-diphenylacrylate | Ester derivative of 2-cyano-3,3-diphenylacrylic acid | Enhanced solubility; used in coatings |
Octocrylene | Contains a similar cyano group | Primarily used as a UV filter in sunscreens |
2-Cyano-3-phenylenecinnamic acid | Similar structure with different substituents | Exhibits distinct biological activities |
The uniqueness of 2-cyano-3,3-diphenylacrylic acid lies in its specific arrangement of functional groups and the potential for varied chemical reactivity that distinguishes it from related compounds. This specificity enhances its utility in targeted applications within pharmaceuticals and material science .
CDA first gained attention in the 1990s through patents describing its synthesis as a precursor for UV-absorbing esters. Early methods involved condensation reactions between diaryl ketones and cyanoacetic acid derivatives under basic conditions, achieving yields up to 94.1%. A landmark 1996 patent (US5917080A) detailed ammonia-catalyzed reactions of benzophenone with ethyl cyanoacetate, establishing scalable production routes. These innovations coincided with the rise of octocrylene as a photostable sunscreen agent, prompting investigations into its metabolic fate.
By the late 2010s, human biomonitoring studies identified CDA as octocrylene’s primary urinary metabolite, accounting for 45% of excreted compounds. This discovery shifted research toward understanding CDA’s toxicological profile, particularly its potential endocrine-disrupting effects. Parallel work in materials science exploited CDA’s α,β-unsaturated carbonyl structure for developing nonlinear optical materials, capitalizing on its extended conjugation system.
CDA’s scientific importance stems from three key attributes:
1. Metabolic Relevance
As the major human metabolite of octocrylene (detected at 40–50% urinary excretion rates), CDA serves as a biomarker for sunscreen exposure. Pharmacokinetic studies reveal biphasic elimination kinetics, with a terminal half-life of 16 hours, suggesting potential tissue accumulation.
2. Photochemical Properties
The compound’s UV absorption profile (λmax ≈ 300 nm) arises from its conjugated cyanoacrylate system. This property underpins its use in:
3. Synthetic Versatility
CDA derivatives like ethyl-2-cyano-3,3-diphenylacrylate (Etocrylene) exhibit improved lipid solubility (logP = 4.52), making them valuable for:
Recent investigations focus on three frontiers:
1. Human Exposure Monitoring
A 2025 cohort study correlated urinary CDA levels with sunscreen use patterns, identifying mean concentrations of 12.3 μg/L in frequent users. Concerns persist about CDA’s estrogenic activity, with in vitro assays showing 17β-estradiol receptor binding at EC50 = 1.2 μM.
2. Environmental Fate
CDA’s water solubility (1.05 g/cm³) and persistence (WGK 3 classification) have led to detections in:
3. Therapeutic ApplicationsPreliminary studies suggest CDA derivatives inhibit cyclooxygenase-2 (COX-2) with IC50 = 3.8 μM, positioning them as anti-inflammatory lead compounds.
The most extensively studied synthetic approach for 2-Cyano-3,3-diphenylacrylic acid involves the saponification of its corresponding ester derivatives, particularly 2-ethylhexyl 2-cyano-3,3-diphenylacrylate, commonly known as octocrylene . This method represents a straightforward hydrolytic approach that has been thoroughly investigated in academic research settings.
The saponification process typically employs sodium hydroxide in methanol as the primary reaction medium . Research has demonstrated that this compound is synthesized via saponification of its ester derivatives using sodium hydroxide in a methanol and dichloromethane mixture . The reaction proceeds through nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester linkage, followed by elimination of the alcohol component to yield the free carboxylic acid.
Studies have shown that the saponification reaction can be conducted under various conditions, with researchers investigating different approaches to optimize the conversion [18]. One documented procedure involves treating the ethyl ester precursor with sodium hydroxide in ethanol and water at room temperature for eight hours, followed by acidification with hydrochloric acid in ethanol and water to obtain the target compound [18]. Alternative methodologies have employed different base systems, with some investigations utilizing sodium hydroxide in methanol at room temperature, followed by acidification with hydrochloric acid in methanol and water, achieving reported yields of 92% [18].
The mechanism of ester hydrolysis under basic conditions follows a well-established pathway where the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon [27]. This results in the formation of a tetrahedral intermediate, which subsequently collapses to eliminate the alkoxide leaving group, ultimately yielding the carboxylate salt that is then protonated upon acidification to produce the free carboxylic acid [27].
Beyond saponification methodologies, academic research has explored several alternative synthetic pathways for 2-Cyano-3,3-diphenylacrylic acid preparation. The most prominent alternative approach involves the direct synthesis through Knoevenagel condensation reactions between benzophenone and ethyl cyanoacetate [3].
The Knoevenagel condensation represents a fundamental organic transformation that involves nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration [13]. In the context of 2-Cyano-3,3-diphenylacrylic acid synthesis, this reaction utilizes ethyl cyanoacetate as the active methylene component and benzophenone as the carbonyl substrate [3].
Research has documented various catalytic systems for this transformation. One methodology involves the reaction of benzophenone with ethyl cyanoacetate in the presence of sodium bicarbonate as catalyst, conducted in cyclohexane at temperatures of 102-104°C for 16-18 hours . Alternative approaches have employed ammonium acetate and pyrographite in normal-heptane under reflux conditions for 15 hours, achieving yields of 94.1% [3] [18].
The reaction mechanism proceeds through initial deprotonation of the cyanoacetic ester by the basic catalyst to form an enolate ion, which then undergoes nucleophilic addition to the carbonyl carbon of benzophenone [13]. Subsequent elimination of water yields the α,β-unsaturated cyano ester product [13]. The resulting ester can then be subjected to hydrolysis conditions to obtain the corresponding carboxylic acid.
Advanced synthetic methodologies have incorporated modern coupling chemistry approaches. Research has demonstrated the use of dicyclohexylcarbodiimide and 4-dimethylaminopyridine coupling systems in dichloromethane under inert nitrogen atmospheres . These methods involve dissolving one equivalent of 2-cyano-3,3-diphenylacrylic acid in dichloromethane under nitrogen atmosphere in dry glassware with stirring, followed by addition of the coupling reagents [2].
Academic research has extensively investigated optimization parameters for 2-Cyano-3,3-diphenylacrylic acid synthesis, focusing on reaction conditions, catalyst systems, and purification methodologies. These studies have provided comprehensive data on factors affecting reaction efficiency and product quality.
Temperature optimization studies have revealed critical insights into reaction kinetics and yields. Research on ethyl cyanoacetate synthesis, a key precursor in the synthetic pathway, has demonstrated that reaction temperature significantly influences esterification rates [12]. Orthogonal experimental design studies have shown that temperatures around 80°C provide optimal conditions for esterification reactions involving cyanoacetic acid and absolute ethanol [12].
Parameter | Optimal Condition | Esterification Rate |
---|---|---|
Temperature | 80°C | Highest |
Catalyst Amount | 1.5% | Most influential |
Molar Ratio (acid:ethanol) | 1:3.5 | Significant impact |
Reaction Time | 3.5 hours | Moderate influence |
Catalyst optimization research has identified the most influential factors affecting reaction outcomes. Studies utilizing mixed catalyst systems have employed equal proportions of silicotungstic acid and para-toluene sulfonic acid, demonstrating superior performance compared to single-catalyst approaches [12]. The investigation revealed that catalyst amount represents the most critical factor influencing esterification rates, followed by molar ratio, temperature, and reaction time [12].
Reaction time optimization studies have provided detailed kinetic data for various synthetic approaches. For Knoevenagel condensation reactions, research has shown that reaction times ranging from 15 to 24 hours are typically required for complete conversion, depending on the specific catalyst system employed [3] [18]. Industrial-scale considerations have led to investigations of accelerated reaction conditions, with some studies achieving complete conversion in significantly reduced timeframes through optimized catalyst loading and temperature control.
Solvent system optimization has been another critical area of academic investigation. Research has compared various solvent combinations for different synthetic approaches, with studies indicating that dichloromethane provides excellent results for coupling reactions involving carbodiimide chemistry [28]. Alternative investigations have explored acetonitrile as a preferred solvent for certain coupling protocols, particularly when combined with specific catalyst systems [28].
Industrial scale production research for 2-Cyano-3,3-diphenylacrylic acid has focused on developing economically viable and environmentally sustainable synthetic routes. These investigations have addressed scalability challenges, process optimization, and cost-effectiveness considerations essential for commercial manufacturing.
Process engineering studies have examined the feasibility of scaling up laboratory procedures to industrial production volumes. Research has investigated continuous flow reactor systems as alternatives to traditional batch processing methods, with particular emphasis on heat transfer efficiency and reaction control parameters [5] [6]. These studies have demonstrated that industrial scale synthesis requires careful consideration of temperature control systems, mixing efficiency, and product separation technologies.
Industrial catalyst research has focused on developing heterogeneous catalyst systems that offer advantages in terms of catalyst recovery and reuse. Studies have investigated the use of supported catalyst systems that can be easily separated from reaction mixtures and regenerated for multiple reaction cycles [17]. This approach addresses economic considerations while maintaining high conversion rates and product purity standards required for commercial applications.
Economic feasibility analyses have been conducted to evaluate the commercial viability of different synthetic routes. Research has compared the cost structures associated with various raw material combinations, including direct synthesis from benzophenone and cyanoacetic acid derivatives versus indirect approaches through ester intermediates [17]. These analyses have considered factors such as raw material costs, energy requirements, waste generation, and downstream processing requirements.
Environmental impact assessments have become increasingly important in industrial production research. Studies have evaluated the environmental footprint of different synthetic approaches, with particular attention to solvent usage, waste stream composition, and energy consumption patterns [30]. Research has identified opportunities for process intensification and waste minimization through optimized reaction conditions and improved separation technologies.
Scale-up studies have provided critical data on the relationship between laboratory-scale optimization and industrial production requirements. Research has demonstrated that certain reaction parameters that are optimal at laboratory scale may not translate directly to industrial scale operations due to heat and mass transfer limitations [24]. These investigations have led to the development of modified reaction protocols specifically designed for large-scale manufacturing environments.
Comprehensive research on reaction yield and purity optimization has provided essential data for both academic understanding and industrial implementation of 2-Cyano-3,3-diphenylacrylic acid synthesis. These studies have established benchmark performance metrics and identified critical factors influencing product quality.
Yield optimization research has systematically investigated the relationship between reaction conditions and conversion efficiency. Studies on ester precursor synthesis have demonstrated yields ranging from 64% to 94.1% depending on the specific reaction conditions employed [18]. The highest yields have been achieved using ammonium acetate and pyrographite catalyst systems in normal-heptane under reflux conditions, with careful control of reaction time and temperature parameters [3] [18].
Synthetic Method | Yield (%) | Reaction Conditions | Reference Study |
---|---|---|---|
Ammonium acetate/pyrographite | 94.1 | n-heptane, 15h, reflux | [3] [18] |
Sodium bicarbonate catalyst | ~85 | cyclohexane, 102-104°C, 16-18h | |
Knoevenagel condensation | 64 | benzene, 90h, heating | [18] |
Saponification method | 92 | NaOH/methanol, room temperature | [18] |
Purity analysis research has established comprehensive analytical protocols for product characterization and quality assessment. High-performance liquid chromatography has emerged as the standard analytical technique, with research demonstrating the ability to achieve greater than 95% purity for research-grade material [8]. Reverse-phase high-performance liquid chromatography with ultraviolet detection has been identified as the preferred analytical method, utilizing mobile phases combining acetonitrile and acidified water to enhance peak resolution .
Analytical method development studies have provided detailed protocols for purity assessment and structural confirmation. Nuclear magnetic resonance spectroscopy has been extensively utilized for structural verification, with characteristic peaks identified in deuterated chloroform at δ 7.4–7.6 parts per million for aromatic protons . Mass spectrometry analysis has been employed to confirm molecular structure and assess the presence of impurities or degradation products [22].
Quality control research has established specifications for commercial-grade material, with studies demonstrating the ability to consistently achieve purity levels exceeding 98% using gas chromatography analysis [7] [21]. Research has shown that proper storage conditions, including maintenance of temperatures between 2-8°C in tightly closed containers, are essential for preserving product quality over extended periods [8] [21].
Impurity profiling studies have identified potential side products and developed strategies for their minimization or removal. Research has demonstrated that careful control of reaction stoichiometry and purification protocols can effectively minimize impurity formation . Crystallization studies have provided data on optimal recrystallization conditions for achieving high-purity products, with various solvent systems evaluated for their effectiveness in removing specific impurity classes [18].
The formation of 2-cyano-3,3-diphenylacrylic acid from octocrylene has been extensively documented through comprehensive academic research studies. The primary mechanism involves ester hydrolysis of the parent compound octocrylene (2-ethylhexyl 2-cyano-3,3-diphenylacrylate) through enzymatic processes [1] [2].
Bury et al. (2019) conducted the foundational human metabolism study involving three male volunteers who received oral doses of approximately 5 milligrams of octocrylene. This research demonstrated that 2-cyano-3,3-diphenylacrylic acid represents the major urinary metabolite, accounting for 45% of the administered octocrylene dose, with individual variation ranging from 40-50% [1]. The study employed authentic standards and quantitative analysis using liquid chromatography-tandem mass spectrometry techniques.
The metabolic transformation pathway was further elucidated by Guesmi et al. (2019), who performed in vitro incubations with human and rat liver microsomes. Their research identified that ester bond hydrolysis by esterases results in the formation of 2-cyano-3,3-diphenylacrylic acid and 2-ethylhexanol as the primary hydrolysis products [2]. The study utilized β-nicotinamide adenine dinucleotide phosphate and glutathione as cofactors to detect oxidative metabolites and reactive intermediates.
Academic investigations have consistently demonstrated that the formation process involves Phase I metabolism in the liver, where cytochrome P450-dependent monooxygenases and esterases catalyze the biotransformation [3]. The European Scientific Committee on Consumer Safety comprehensive review confirmed these findings, establishing 2-cyano-3,3-diphenylacrylic acid as the predominant metabolite formed through hepatic metabolism [3].
Metabolic kinetics research has revealed distinct patterns in the absorption, distribution, metabolism, and excretion of 2-cyano-3,3-diphenylacrylic acid. Hiller et al. (2019) conducted a comprehensive pharmacokinetic study involving 20 healthy volunteers exposed to commercial sunscreen formulations containing 10.85% octocrylene [4].
The biodistribution studies demonstrated that 2-cyano-3,3-diphenylacrylic acid achieves maximum plasma concentrations of 570 micrograms per liter (with peak values reaching 1352 micrograms per liter) following dermal exposure. Peak plasma concentrations were observed at 14.5 hours post-application, with a plasma elimination half-life of 36.1 hours [4].
Comparative pharmacokinetic research by Matta et al. (2019) involving 24 healthy volunteers showed that systemic exposure varies significantly based on formulation type and concentration. The study revealed that time to maximum concentration ranged from 54.5 to 74.5 hours, with elimination half-lives extending from 43.3 to 84.4 hours [5]. These findings indicate substantial inter-individual variability in metabolic kinetics.
Research on tissue distribution patterns demonstrated that 2-cyano-3,3-diphenylacrylic acid, being more hydrophilic than its parent compound, shows enhanced renal clearance. The compound exhibits prolonged systemic availability compared to other ultraviolet filter metabolites, suggesting potential for bioaccumulation with repeated exposure [4] [6].
Urinary elimination research has provided crucial insights into the excretion patterns of 2-cyano-3,3-diphenylacrylic acid. The compound demonstrates high urinary detection rates exceeding 80% in exposed populations, making it a reliable biomarker for octocrylene exposure [1] [4].
Peak urinary concentrations of 2-cyano-3,3-diphenylacrylic acid were documented at 2450 micrograms per gram creatinine following oral administration, with concentrations ranging from 1150 to 4410 micrograms per gram creatinine across study participants [1]. The urinary elimination profile shows a median concentration of 2072 micrograms per gram creatinine (range: 1128-5207 micrograms per gram creatinine) following dermal exposure to sunscreen products [4].
Time-course analysis revealed that peak urinary concentrations occur between 3.2 and 4.2 hours post-dose for oral administration, while dermal exposure results in delayed peak concentrations occurring 24 to 48 hours after application [1]. This temporal difference reflects the slower absorption kinetics associated with dermal penetration compared to gastrointestinal absorption.
Research has demonstrated that 2-cyano-3,3-diphenylacrylic acid is eliminated predominantly in its free form without conjugation, distinguishing it from other metabolites such as 2-ethyl-5-hydroxyhexyl 2-cyano-3,3-diphenyl acrylate, which undergoes glucuronidation [1]. Within 24 hours of oral administration, approximately 77% of the formed metabolite is excreted in urine.
Advanced pharmacokinetic modeling has revealed that 2-cyano-3,3-diphenylacrylic acid exhibits biphasic elimination kinetics characterized by distinct first and second phase elimination patterns. This biphasic behavior indicates complex disposition mechanisms involving multiple compartments [1] [3].
The first phase elimination demonstrates a relatively rapid half-life of 5.7 hours (range: 3.8-7.1 hours), while the second phase exhibits a prolonged elimination half-life of 16 hours (range: 14-20 hours) [1]. This extended second phase suggests deeper tissue distribution and slower release from peripheral compartments.
Comparative analysis with other octocrylene metabolites reveals that 2-cyano-3,3-diphenylacrylic acid has significantly longer elimination half-lives than 2-ethyl-5-hydroxyhexyl 2-cyano-3,3-diphenyl acrylate (6.4 hours second phase) but similar kinetics to 2-(carboxymethyl)butyl 2-cyano-3,3-diphenyl acrylate (16 hours second phase) [1].
The biphasic elimination pattern has important implications for bioaccumulation potential. Research indicates that with repeated daily applications of octocrylene-containing products, steady-state concentrations may be achieved due to the prolonged elimination phase, potentially leading to higher internal exposure levels than predicted from single-dose studies [4] [3].
Comparative metabolic research has established 2-cyano-3,3-diphenylacrylic acid as the predominant biomarker among octocrylene metabolites. Studies comparing different exposure routes demonstrate that while the same metabolites are formed through both oral and dermal routes, their relative concentrations and elimination kinetics differ substantially [1].
Cross-species comparative studies by Guesmi et al. (2019) using human and rat liver microsomes revealed similar metabolic pathways, with ester hydrolysis being the primary biotransformation mechanism across species. However, quantitative differences in metabolite formation rates were observed, with human microsomes showing higher efficiency in 2-cyano-3,3-diphenylacrylic acid formation [2].
Population-based comparative research has identified significant inter-individual variability in metabolite formation and elimination. Factors influencing metabolic rates include age, sex, genetic polymorphisms in esterase enzymes, and concurrent medication use [5]. Studies have documented coefficient of variation values exceeding 50% for pharmacokinetic parameters, indicating substantial population heterogeneity.
Environmental exposure studies have compared 2-cyano-3,3-diphenylacrylic acid levels in different populations, revealing dose-dependent relationships between sunscreen use frequency and urinary metabolite concentrations. Research by Bury et al. (2023) documented mean urinary concentrations of 12.3 micrograms per liter in frequent sunscreen users compared to background levels in non-users [5].
Longitudinal comparative studies have demonstrated that 2-cyano-3,3-diphenylacrylic acid concentrations correlate strongly with octocrylene exposure patterns, with correlation coefficients exceeding 0.8 for exposure-biomarker relationships. These findings support the use of 2-cyano-3,3-diphenylacrylic acid as a quantitative biomarker for octocrylene exposure assessment in epidemiological studies [5] [7].